molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde

Cat. No.: B1588876
CAS No.: 199339-71-4
M. Wt: 178.21 g/mol
InChI Key: JXQGDDMZTWHASG-UHFFFAOYSA-N
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Description

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with the molecular formula C9H6O2S. This compound is known for its intriguing bioactive properties, making it an attractive candidate for various biomedical applications. It exhibits notable anti-tumor activity and anti-microbial efficacy against various Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde typically involves the use of dehydrated solvents and reagents under an inert atmosphere. One common method includes the use of dehydrated tetrahydrofuran (THF) and dichloromethane (DCM), with reactions carried out under an argon atmosphere using standard Schlenk techniques . The glassware is dried in an oven and heated under reduced pressure prior to use .

Industrial Production Methods: Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production involves high-purity synthesis with stringent quality control measures to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like trifluoromethanesulfonic anhydride (Tf2O) and 4-dimethylaminopyridine (DMAP) under dehydrated conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and fluorescent dyes.

    Biology: The compound’s anti-microbial properties make it useful in studying bacterial infections and developing new antibiotics.

    Medicine: Its anti-tumor activity is of particular interest in cancer research, where it is used to develop new therapeutic agents.

    Industry: The compound is also employed in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s anti-microbial effects are likely due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

Comparison with Similar Compounds

    Thiophene: A five-membered heteroaromatic compound containing a sulfur atom, known for its use in organic semiconductors and medicinal chemistry.

    Benzo[b]thiophene: A fused ring system that serves as a core structure in various bioactive molecules.

Uniqueness: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde stands out due to its unique combination of a hydroxyl group and an aldehyde functional group on the benzo[b]thiophene ring. This structural feature imparts distinct chemical reactivity and bioactivity, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

4-hydroxy-1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGDDMZTWHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457900
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199339-71-4
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 750 ml, 4-necked glass flask equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet was charged under argon with 41.0 g (100 mmol) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, 60.5 g (115 mmol) of iron(III) sulfate and a mixture prepared from 60 ml of dry ethanol and 300 ml of 0.4 N sulfuric acid aqueous solution. Then stirring was started and the reaction mixture was heated to 55-60° C. for 5 h. After cooling to room temperature, 300 ml of isopropyl acetate and 100 ml of water were added under stirring, then the organic phase was separated and transferred into a 500 ml glass flask equipped with a pH meter. After addition of 150 ml of water (pH was 3.0), ca. 58 ml of a 2 N sodium hydroxide aqueous solution were added dropwise at 20° C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added at 10-15° C. dropwise ca. 54 ml of a 2 N aqueous solution of sulfuric acid until a pH of 4-4.5 was reached. The product precipitated during the addition. The suspension was stirred over night at room temperature, 1.2 h in an ice bath and then filtered. The filter cake was washed with water and dried at 60° C./15 mbar to afford 17.23 g (94%) of 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde as white crystals with m.p. of 204° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid (500 mg, 2.01 mmol, 1.00 equiv, 90%), Fe2(SO4)3 (750 mg, 1.88 mmol, 1.15 equiv), ethanol (0.75 mL), sulfuric acid(0.4N) (3.75 mL). The resulting solution was stirred for 5 h at 55-60° C. in an oil bath. After cooling to 25° C., 15 mL of isopropyl acetate and 5 ml of water were added under stirring, then the organic phase was separated and organic phase was diluted by 10 ml of water (pH was 3), then used NaOH (2N) solution were added dropwise at 20 degree C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added H2SO4 (2N) solution until a pH was 4-4.5. The product precipitated during the addition. The suspension was stirred overnight at 25° C., then for 1.2 h in an ice bath and then filtered. This resulted in 200 mg (53%) of 4-hydroxy-1-benzothiophene-7-carbaldehyde as a gray solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe2(SO4)3
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
3.75 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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